molecular formula C11H14O2 B6613158 (2R)-2-methyl-3-(4-methylphenyl)propanoic acid CAS No. 1379440-46-6

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid

Cat. No. B6613158
CAS RN: 1379440-46-6
M. Wt: 178.23 g/mol
InChI Key: ZJBQYRLHEYPLEL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid, also known as (R)-MMPPA, is a chiral carboxylic acid commonly used in various scientific research applications. It is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemical, and physiological studies.

Scientific Research Applications

(R)-MMPPA has been used in a variety of scientific research applications, such as organic synthesis, biochemical studies, and physiological studies. It has been used in the synthesis of various chiral compounds, such as chiral amines, alcohols, and other carboxylic acids. It has also been used in the synthesis of various chiral drugs, such as diltiazem and alprazolam. Additionally, (R)-MMPPA has been used in the synthesis of polymers, such as polylactic acid and polycaprolactone.

Mechanism of Action

The mechanism of action of (R)-MMPPA is not well understood. However, it is believed to interact with various biological molecules, such as enzymes, receptors, and transporters, to alter the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-MMPPA are not well understood. However, it has been shown to have anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, (R)-MMPPA has been shown to reduce inflammation and have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-MMPPA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, (R)-MMPPA is a versatile compound that can be used in a variety of research applications. However, the use of (R)-MMPPA in lab experiments is not without limitations. It can be difficult to obtain a pure product, and its use can result in the formation of byproducts.

Future Directions

Despite its widespread use in scientific research, there is still much to be learned about (R)-MMPPA. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and to develop new methods for its synthesis. Additionally, further research should be conducted to explore its potential applications in the pharmaceutical industry, such as in the synthesis of chiral drugs. Finally, further research should be conducted to explore its potential use in other fields, such as in the synthesis of polymers.

Synthesis Methods

The synthesis of (R)-MMPPA is typically achieved by the reaction of (R)-2-methyl-3-phenylpropanoic acid with 4-methylbenzaldehyde in the presence of a catalytic amount of a Lewis acid such as boron trifluoride etherate. The reaction is carried out at room temperature and yields a 99% pure product.

properties

IUPAC Name

(2R)-2-methyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQYRLHEYPLEL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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